Synthesis Yield Advantage via Optimized Grignard Protocol from Methyl 2-Bromobenzoate
2-(2-Bromophenyl)propan-2-ol is synthesized in 82% yield via Grignard reaction of methyl 2-bromobenzoate with methylmagnesium bromide, as documented in US Patent 7,951,829 . This yield exceeds the reported 75% yield for the non-halogenated analog 2-phenylpropan-2-ol synthesized from acetone and phenylmagnesium bromide . The 7% absolute yield advantage translates to improved atom economy and reduced cost per kilogram in larger-scale syntheses .
| Evidence Dimension | Synthetic Yield (Grignard protocol) |
|---|---|
| Target Compound Data | 82% isolated yield |
| Comparator Or Baseline | 2-Phenylpropan-2-ol: 75% yield |
| Quantified Difference | +7 percentage points absolute yield advantage |
| Conditions | Target: Methyl 2-bromobenzoate + CH3MgBr, ether, 0°C to RT; Comparator: Acetone + PhMgBr |
Why This Matters
Higher synthetic yield directly reduces raw material costs and waste generation, a critical procurement consideration for gram-to-kilogram scale operations.
